molecular formula C26H34ClN3O4 B611628 Valemetostat CAS No. 1809336-39-7

Valemetostat

Cat. No. B611628
M. Wt: 488.02
InChI Key: SSDRNUPMYCFXGM-UYPAYLBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valemetostat, also known by the trade name Ezharmia, is a drug used for the treatment of adult T-cell leukemia/lymphoma (ATL). It is an inhibitor of the enzymes enhancer of zeste homolog 1 (EZH1) and enhancer of zeste homolog 2 (EZH2), which are implicated in the etiology of some forms of cancer including non-Hodgkin lymphomas .


Molecular Structure Analysis

The molecular formula of Valemetostat is C26H34ClN3O4. It has a molecular weight of 488.0 g/mol . The IUPAC name is (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide .


Physical And Chemical Properties Analysis

Valemetostat is an orally available selective inhibitor of the histone lysine methyltransferases enhancer of zeste homolog 1 (EZH1) and 2 (EZH2), with potential antineoplastic activity .

Scientific Research Applications

Application 1: Treatment of Adult T-cell Leukemia/Lymphoma (ATL)

  • Scientific Field : Hematology/Oncology

  • Methods of Application/Experimental Procedures : In a multicenter phase 2 trial, patients with R/R aggressive ATL (acute, lymphoma, unfavorable chronic type) received valemetostat 200 mg/day orally until progressive disease or unacceptable toxicity . The primary end point was overall response rate (ORR) centrally assessed by an independent efficacy assessment committee (IEAC) .

  • Results/Outcomes : The primary end point was met with a centrally reviewed ORR of 48.0% (90% confidence interval [CI], 30.5-65.9), including 5 complete and 7 partial remissions . Patients pretreated with mogamulizumab had an ORR of 45.8% (4 complete and 7 partial remissions) . IEAC-assessed median duration of response (DOR) was not reached (NR) (95% CI, 1.87 to NR; months) . Treatment-emergent adverse events (TEAEs) were manageable .

Application 2: Treatment of Relapsed or Refractory Peripheral T-Cell Lymphomas (PTCL)

  • Scientific Field : Hematology/Oncology

  • Methods of Application/Experimental Procedures : In the open-label, single-arm, global, phase 2 VALENTINE-PTCL01 study, patients with R/R PTCL received valemetostat 200 mg/day orally in continuous 28-day cycles until disease progression or unacceptable toxicity . The primary endpoint was objective response rate (ORR), assessed by blinded independent central review of PTCL following computed tomography (CT)-based response assessment according to Lugano 2014 criteria .

  • Results/Outcomes : A total of 133 patients with R/R PTCL were enrolled and received ≥ 1 dose of valemetostat . Patients had a median age of 69 years (range 22-85) and 91 patients (68.4%) were male . Patients had received a median of 2 prior lines of therapy (range 1-12) and 35 patients (26.3%) received prior hematopoietic cell transplant (HCT; autologous, n = 32; allogeneic, n = 5) .

Safety And Hazards

Valemetostat was well tolerated in healthy subjects; treatment-emergent adverse events were mild (grade 1) in severity .

Future Directions

Future studies could assess the impact of Valemetostat in patients with prior allo-HSCT. In addition, it is unknown how Valemetostat therapy would affect outcomes of subsequent allo-HSCT treatment because no patient underwent allo-HSCT after study drug discontinuation .

properties

IUPAC Name

(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32)/t17?,18?,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDRNUPMYCFXGM-ZZHSESOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valemetostat

CAS RN

1809336-39-7
Record name Valemetostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809336397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VALEMETOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60RD0234VE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
256
Citations
F Dou, Z Tian, X Yang, J Li, R Wang… - Drug Discoveries & …, 2022 - jstage.jst.go.jp
… of valemetostat in the treatment of relapsed or refractory ATL. … Valemetostat displayed acceptable safety and encouraging … Valemetostat is also being evaluated to treat tumors …
Number of citations: 6 www.jstage.jst.go.jp
FM Foss, P Porcu, SM Horwitz, K Izutsu, K Ishitsuka… - Blood, 2021 - Elsevier
… Valemetostat demonstrated clinical antitumor activity in pts with NHL, including R/R PTCL and R/R ATL. Treatment with valemetostat 150 or 200 mg/day led to overall response rates (…
Number of citations: 10 www.sciencedirect.com
K Izutsu, S Makita, K Nosaka… - Blood, The Journal …, 2023 - ashpublications.org
… We evaluated the efficacy and safety of valemetostat, a potent enhancer of … Patients received valemetostat 200 mg/day orally until … Valemetostat demonstrated promising efficacy and …
Number of citations: 30 ashpublications.org
SJ Keam - Drugs, 2022 - Springer
… coadministration of valemetostat and rifampicin to administration of valemetostat alone in … coadministration of valemetostat and efavirenz to administration of valemetostat alone were …
Number of citations: 7 link.springer.com
S Morishima, K Ishitsuka, K Izutsu, S Kusumoto… - Blood, 2019 - Elsevier
… Fifteen patients were able to stay on valemetostat for more than … Five of 9 ATL patients continued on valemetostat treatment … /2 dual inhibitor valemetostat has demonstrated acceptable …
Number of citations: 18 www.sciencedirect.com
K Ishitsuka, K Izutsu, D Maruyama… - Hematological …, 2021 - Wiley Online Library
… Valemetostat tosylate (DS-3201b; valemetostat) is a novel, potent, and selective dual inhibitor of EZH2 and EZH1. We report interim results from a phase 1 trial of valemetostat in …
Number of citations: 20 onlinelibrary.wiley.com
T Banjo, Y Hama, E Nosaka, Y Takata, D Honma… - Blood, 2021 - Elsevier
… /2, suggesting that valemetostat has a distinct effect on genome wide distribution of EZH1/2 from tazemetostat. In conclusion, these results suggest that valemetostat has a capacity of …
Number of citations: 1 www.sciencedirect.com
M Tachibana, S Matsuki, Y Maekawa… - Clinical and …, 2023 - Wiley Online Library
… valemetostat and CYP3A or P- gp inhibitors may be at risk for DDIs that could impact valemetostat PK… To inform potential valemetostat dose adjustments when used concomitantly with a …
Number of citations: 1 ascpt.onlinelibrary.wiley.com
A Arakawa, H Ozawa, A Hirakawa, R Sadachi… - 2022 - ascopubs.org
… valemetostat is expected to show antitumor effects. Methods: This open-label multi-center phase I trial evaluates the safety and efficacy of valemetostat in … Valemetostat is administered …
Number of citations: 2 ascopubs.org
Y Hama, T Banjo, D Honma, Y Takata, E Nosaka… - 2019 - ashpublications.org
… Valemetostat also … that valemetostat has therapeutic activity in DLBCL cells by inhibiting B-cell receptor signaling and c-myc signaling pathway. A phase 1 clinical study of valemetostat …
Number of citations: 4 ashpublications.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.